2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
Description
2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, an isopropoxy-substituted phenyl ring at position 2, and a methyl group at position 8 of the quinoline core. Quinoline derivatives are widely studied for their pharmacological and material science applications, with substituent patterns critically influencing their chemical and biological properties .
Properties
IUPAC Name |
8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-15-9-7-14(8-10-15)18-11-17(20(22)23)16-6-4-5-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYJEPBDHZPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction Pathway
The Pfitzinger reaction involves the condensation of isatin derivatives with ketones under basic conditions to form quinoline-4-carboxylic acids. For this compound, the reaction proceeds as follows:
- Starting Materials : Isatin (indole-2,3-dione) reacts with 4-isopropoxyacetophenone in the presence of potassium hydroxide.
- Mechanism :
- Substituent Introduction : The 8-methyl group originates from the methyl substituent in the ketone (e.g., acetone or methyl-substituted acetophenone), while the 4-isopropoxyphenyl group is introduced via the aryl ketone.
Modified Combes Quinoline Synthesis
The Combes synthesis traditionally uses anilines and β-diketones. A modified approach for this compound involves:
- Aniline Derivative : 4-Isopropoxyaniline reacts with ethyl acetoacetate.
- Cyclization : Acid-catalyzed cyclization forms the quinoline ring, with the methyl group at position 8 arising from the acetyl group of ethyl acetoacetate.
- Oxidation : The 4-carboxylic acid is introduced via oxidation of a 4-methyl group using potassium permanganate (KMnO₄).
Stepwise Synthetic Routes from Patent Literature
Patent CN102924374B outlines a five-step synthesis applicable to this compound, with modifications for substituent placement:
Step 1: Formation of 2-Toluquinoline-4-carboxylic Acid
Step 2: Aldol Addition with 4-Isopropoxybenzaldehyde
Step 3: Dehydration
Step 4: Oxidation to Dicarboxylic Acid
Step 5: Decarboxylation
- Reactants : Dicarboxylic acid (6.0 g) and m-xylene (30 mL).
- Conditions : Reflux at 140°C for 5 hours.
- Outcome : Selective decarboxylation at C-2 yields the final product.
Alternative Routes and Optimization
Friedlander Synthesis with o-Aminoaryl Ketones
Microwave-Assisted Synthesis
- Reactants : 2-Chloro-8-methylquinoline-4-carboxylic acid and 4-isopropoxyphenylboronic acid.
- Conditions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst under microwave irradiation (100°C, 20 min).
- Outcome : 89% yield with reduced reaction time.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
- Regioselectivity : Competing reactions at C-2 and C-8 positions can occur. Using bulky catalysts (e.g., Nd(NO₃)₃) improves selectivity.
- Oxidation Overreach : KMnO₄ may over-oxidize the quinoline core. Controlled addition at 40°C prevents degradation.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively isolates the product.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides, critical for modifying solubility and biological activity.
Conversion to Acid Chloride
The carboxylic acid is readily converted to its acyl chloride, a versatile intermediate for further derivatization.
Oxidation and Reduction Reactions
The quinoline core and substituents participate in redox reactions, altering electronic and biological properties.
Derivatization for Biological Activity
Structural modifications target enzyme inhibition (e.g., HDACs) and antimicrobial activity.
Electrophilic Aromatic Substitution
The quinoline ring undergoes regioselective substitution at the 5- and 7-positions.
Ether Cleavage and Functionalization
The isopropoxy group can be modified to alter steric and electronic effects.
Key Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is also being investigated for its potential efficacy against fungal and parasitic infections. The proposed mechanism involves interference with bacterial cell wall synthesis and membrane function, although detailed mechanisms are still under investigation .
Table 1: Antimicrobial Activity Overview
| Microbial Target | Activity Level | Mechanism of Action |
|---|---|---|
| Gram-positive bacteria | Significant | Interference with cell wall synthesis |
| Gram-negative bacteria | Moderate | Disruption of membrane function |
| Fungal pathogens | Under study | Potential inhibition of growth |
| Parasitic infections | Under study | Mechanisms not fully elucidated |
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent . Studies suggest that it can inhibit key enzymes involved in inflammatory processes, such as lipoxygenases (LOX). The ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .
Case Study: Inhibition of Lipoxygenase
In a study investigating quinoline derivatives, this compound was found to inhibit LOX activity significantly, indicating its potential use in developing anti-inflammatory drugs. The structure-activity relationship (SAR) analysis highlighted the importance of the isopropoxy group in enhancing its inhibitory effects .
Anticancer Activity
The compound has been evaluated for its anticancer properties , particularly against various cancer cell lines. Research indicates that it can inhibit the growth of certain cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Its interactions with specific biological targets involved in cancer progression are being studied through molecular docking simulations and binding affinity assays .
Table 2: Anticancer Activity Overview
| Cancer Cell Line | Activity Level | Mechanism of Action |
|---|---|---|
| Human colorectal adenocarcinoma (Caco-2) | Significant | Induction of apoptosis |
| Human colon cancer (HCT-116) | Significant | Cell cycle arrest |
| Breast cancer (MCF-7) | Moderate | Targeting signaling pathways |
Synthesis and Derivatives
Various synthesis methods for this compound have been reported, allowing for the creation of derivatives with enhanced biological activity. These derivatives are being explored for their unique properties and potential applications in drug development .
Notable Derivatives
Here are some notable derivatives that share structural similarities with the compound:
| Compound Name | Unique Properties |
|---|---|
| 7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | Enhanced activity against specific cancer cell lines |
| 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid | Variations in solubility and bioactivity |
| 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid | Altered pharmacokinetic properties |
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes like tyrosine kinases and DNA topoisomerases, which play crucial roles in cell signaling and DNA replication. By inhibiting these enzymes, the compound can exert various biological effects, such as inducing apoptosis in cancer cells or reducing inflammation .
Comparison with Similar Compounds
Molecular Weight and Substituent Position
- Target Compound (Hypothesized Structure): Formula: Likely C₂₀H₁₉NO₃ (estimated from analogs). Key Features: Isopropoxy (electron-donating group) at position 2, methyl at position 6.
- 8-Methyl-2-phenylquinoline-4-carboxylic Acid (CAS 107027-34-9): Formula: C₁₇H₁₃NO₂ (MW: 263.29 g/mol). Key Differences: Phenyl group at position 2 instead of isopropoxyphenyl. The absence of the isopropoxy group reduces steric bulk and lipophilicity compared to the target compound .
- 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 863185-04-0): Formula: C₂₀H₁₈ClNO₃ (MW: 364.82 g/mol). Key Differences: Chlorine at position 7 enhances electronegativity and may alter binding affinity in biological systems compared to the non-chlorinated target compound .
Solubility and Stability
- 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid (CAS 401604-07-7): Solubility: Slightly soluble in chloroform, methanol, and DMSO.
- 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 865415-11-8): Formula: C₂₁H₂₀ClNO₃ (MW: 369.84 g/mol). Key Differences: Isobutoxy group at position 2 increases hydrophobicity compared to isopropoxy, affecting membrane permeability .
Halogenated Derivatives
- 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic Acid (CAS 863185-10-8): Synthesized via palladium-catalyzed cross-coupling and hydrogenation, with purification by MPLC. Chlorine introduction likely occurs via electrophilic substitution or halogenation precursors .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Chlorine Substitution: Halogenation at position 7 or 8 (e.g., CAS 863185-04-0) introduces electronegativity, which may optimize receptor binding in drug design .
- Synthetic Flexibility: Modular synthesis routes enable rapid diversification of quinoline-4-carboxylic acid derivatives for structure-activity relationship studies .
Biological Activity
2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the compound's mechanisms of action, biological targets, and relevant research findings.
- Molecular Formula : C20H19NO3
- Molecular Weight : 321.37 g/mol
- Structure : The compound features a quinoline backbone with an isopropoxy group and a carboxylic acid functional group, which enhance its biological activity and solubility.
The biological effects of this compound are attributed to its ability to interact with various biochemical pathways. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is believed to interfere with bacterial cell wall synthesis and membrane function.
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.
- Anticancer Properties : Research indicates that this compound can inhibit the growth of certain cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer). The inhibition is often mediated through the modulation of specific signaling pathways involved in cancer progression .
Antimicrobial Activity
A study highlighted the antibacterial properties of quinoline derivatives, including this compound, showing significant effectiveness against various microbial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential as an antimicrobial agent.
Anticancer Studies
In vitro studies using MTT assays demonstrated that this compound has an IC50 range comparable to standard chemotherapeutic agents. For example, it showed IC50 values between 7.7 µg/ml and 14.2 µg/ml against HepG2 and HCT116 cell lines .
| Cell Line | IC50 (µg/ml) | Reference Drug IC50 (µg/ml) |
|---|---|---|
| HepG2 | 7.7 - 14.2 | 5-Fluorouracil: 7.9 |
| HCT116 | 7.7 - 14.2 | Afatinib: 5.4 |
Inhibition of EGFR
The compound has been studied for its inhibitory effects on Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Molecular docking studies revealed potential binding interactions between the compound and EGFR kinase, suggesting its role as a selective inhibitor .
Case Studies
- Case Study on Antitumor Activity : A recent study synthesized various derivatives of quinoline carboxylic acids and evaluated their antitumor activities against HepG2 and HCT116 cell lines. The findings indicated that modifications in the structure significantly affected the biological activity, emphasizing the importance of the carboxylic acid group for maintaining efficacy .
- Molecular Docking Analysis : Molecular docking simulations have been employed to elucidate the binding modes of this compound with target proteins involved in cancer signaling pathways. These studies provide insights into how structural variations influence binding affinity and biological activity .
Q & A
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
- Methodology : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For antimicrobial synergy, combine with β-lactams or efflux pump inhibitors. Mechanistic studies (e.g., time-kill curves, transcriptomics) can elucidate synergistic pathways. references fluoroquinolone combinations with enhanced bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
